2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone - 851129-53-8

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

Catalog Number: EVT-3029359
CAS Number: 851129-53-8
Molecular Formula: C17H20ClN3O3S
Molecular Weight: 381.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one [, ]

Compound Description: This imidazole compound, synthesized via a multi-step process, was investigated for its promising properties. Single-crystal X-ray diffraction and nuclear magnetic resonance were employed to confirm its structure. [, ]

2-{5-[(1H-1,2,4-Triazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio}-1-(2,4-dichlorophenyl)ethanone []

Compound Description: This compound was synthesized by reacting 5-[(1H-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol with 2-bromo-1-(2,4-dichlorophenyl)ethanone. Its crystal structure revealed key dihedral angles between the 1,3,4-oxadiazole ring and the benzene and triazole rings. Weak intermolecular C—H⋯N hydrogen bonds contribute to its solid-state organization. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

Compound Description: EPPA-1, a novel third-generation phosphodiesterase 4 (PDE4) inhibitor, displays promising anti-inflammatory effects in vitro and in vivo. It demonstrates potent inhibition of tumor necrosis factor-α production and pulmonary neutrophilia while exhibiting a significantly reduced emetic profile compared to first and second-generation PDE4 inhibitors. []

1-(2-Methyl-2,5-substituted diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives []

Compound Description: This series of compounds was synthesized using a novel microwave-assisted method involving the cyclization of N'-[(1Z)-1-(substituted phenyl)ethylidene]benzohydrazide derivatives with acetic anhydride on silica gel. All synthesized compounds were structurally characterized using IR, 1H NMR, 13C NMR, and Mass spectral analysis. They were further evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. []

2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides []

Compound Description: These novel bi-heterocyclic compounds were synthesized and evaluated for potential therapeutic applications in Alzheimer’s disease and diabetes. The compounds were synthesized by coupling various 1,3,4-oxadiazole cores with 2-bromo-N-(4-methyl-1,3-thiazol-2-yl)acetamide. Their structures were elucidated by IR, EI-MS, 1H-NMR, and 13C-NMR. In vitro studies showed promising inhibitory effects against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), urease, and α-glucosidase, suggesting their potential as therapeutic agents. []

3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

Compound Description: These bi-heterocyclic propanamides were synthesized and investigated for their urease inhibitory potential and cytotoxic behavior. Synthesized via S-substitution of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol, these compounds were characterized by IR, 1H-NMR, 13C-NMR, and EI-MS. The compounds exhibited promising urease inhibitory activity and low cytotoxicity in hemolysis assays. []

N-substituted 2-{[5-(1H -indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides []

Compound Description: These N-substituted acetamides were synthesized in a three-step process, starting from 2-(1H-indol-3-yl)acetic acid, and their structures were elucidated using 1H-NMR, IR, and EI-MS. They were screened for antibacterial activity, hemolytic activity, and enzyme inhibition. Several compounds demonstrated good antibacterial activity against Salmonella typhi and Staphylococcus aureus, comparable to ciprofloxacin. The compounds generally exhibited low hemolytic activity. Molecular docking studies supported their potential as enzyme inhibitors, with certain compounds showing promising inhibitory activity against α-glucosidase, butyrylcholinesterase, and lipoxygenase. []

5-Substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides []

Compound Description: Driven by the valuable biological properties of 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities, researchers synthesized a series of these novel compounds. They began with the conversion of aralkyl/aryl carboxylic acids into 1,3,4-oxadiazole nucleophiles. Subsequently, they synthesized an electrophile, 1-(4-bromomethylbenzenesulfonyl)-4-methylpiperidine, from 4-methylpiperidine. The target compounds were then prepared by reacting the synthesized nucleophiles and electrophiles in DMF with LiH. Spectral data from IR, 1H-NMR, and EI-MS were used for structural elucidation. All synthesized compounds were screened for antibacterial activity and showed promising results. []

1-(2-((1H-1,2,4-Triazol-1-yl)methyl)-2,5-diphenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone []

Compound Description: Synthesized from benzoyl hydrazide and 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone, this compound’s crystal structure reveals that it is not a typical conjugated system. The oxadiazole ring forms a conjugated system with the O1 atom. While the five atoms of C8−O1−C7−N1−N2 are nearly coplanar, the oxadiazole ring itself is not completely conjugated with the rest of the molecule. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor discovered through a structure-activity relationship study. It displays promising potential for treating inflammatory diseases, particularly rheumatoid arthritis. This compound exhibits favorable potency, selectivity, and a remarkable pharmacokinetic profile. In vivo studies using rheumatoid arthritis models showed promising results, and it also demonstrated an excellent safety profile in preclinical studies. []

1-(2-methyl-2-(1,3,4-thiadiazol-2-yl)-4-nitropyrroles and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-4-nitropyrroles []

Compound Description: This series of substituted pyrrole derivatives, incorporating either a 1,3,4-thiadiazol or a 1,3,4-oxadiazol ring, were prepared from ethyl-4-nitropyrrole-2-carboxylate. These compounds were subjected to various chemical transformations to introduce diverse substituents and explore their potential biological activities. []

1-{5-Aryl-2-[5-(4-fluorophenyl)-thiophen-2-yl][1, 3, 4]oxadiazol-3-yl}ethanone derivatives []

Compound Description: Synthesized via a convergent method using various carbohydrazides and 4-fluorophenyl thiophene-2-carboxaldehyde, this series of compounds was purified using column chromatography and characterized using IR, 1H-NMR, 13C NMR, and LCMS analyses. These novel ethanone derivatives were evaluated in vitro for anticancer properties against HepG2, HeLa, MCF7, and Caco-2 cell lines using the MTT assay. While most compounds showed low cytotoxicity, one compound demonstrated significant activity against the MCF7 breast cancer cell line, comparable to 5-fluorouracil. []

4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl)azetidin-2-one derivatives []

Compound Description: These novel compounds were designed based on the biological potential of the 1,3,4-oxadiazole/thiadiazole ring and the reported immunostimulating, antimicrobial, and antioxidant activities of substituted azetidin-2-one derivatives. These compounds were synthesized via a multi-step process and characterized. In vitro cytotoxicity screening against MCF-7 cell lines revealed that several derivatives exhibited significant anticancer potential, comparable to doxorubicin. Antimicrobial studies indicated notable activity against various bacterial strains, while antioxidant assessments demonstrated promising radical scavenging capabilities for several compounds. []

N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzenesulfonamides []

Compound Description: A series of 14 N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized and evaluated for their anti-inflammatory and anticancer properties. These compounds were synthesized via sodium borohydride reduction of corresponding substituted N-(benzoylimino)-4-(5-methyl/5-phenyl-1,3,4-oxadiazol-2yl) pyridinium ylide in absolute ethanol. The yields of these reactions ranged from fair to good. []

1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone []

Compound Description: This compound was synthesized through the condensation of 2-(9H-carbazol-9-yl)acetohydrazide with 2-(9H-carbazol-9-yl)-N’-ethylideneacetohydrazide and acetic anhydride. Its structure was confirmed by 1H NMR, 13C NMR, Mass spectrometry, IR spectroscopy, and elemental analysis. []

1-(4-Methoxyphenyl)-2-((5-(1-(naphthalen-1-yloxy)ethyl)-[1,3,4]-oxadiazol-2-yl)sulfanyl)ethanone []

Compound Description: This novel heterocyclic compound was synthesized using standard methods. Its structure was confirmed using FTIR spectroscopy. Single crystals were grown using a solution growth technique. Characterizations were carried out using single-crystal XRD, UV-Visible and Thermal analysis. []

2-[(5-aryl-1,3,4-oxadiazol-2-yl)amino]-1,3-heterazoles []

Compound Description: These compounds were synthesized by reacting N-(5-aryl-1,3,4-oxadiazol-2-yl)carbonimidodithioates with various dinucleophiles. These compounds were designed as potential pesticides and were tested for their antibacterial and antifungal properties. []

α-[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide []

Compound Description: This compound, along with 4-allyl-1-{[5-(2-furyl)-1,3,4-oxadiazol-2-ylthio]acetyl}-thiosemicarbazide and related compounds, was synthesized and investigated for antituberculosis activity. Notably, α-[5-(2-Furyl)-1,3,4-oxadiazol-2-ylthio]acetohydrazide displayed in vitro activity against M. tuberculosis. []

2-(4-Acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates []

Compound Description: These compounds were synthesized starting with 2-hydroxybenzoic acid. The synthesis involved converting the acid to 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazide compounds and subsequent refluxing with acetic anhydride to obtain the target 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates. The structures of the compounds were confirmed through IR, 1H NMR, 13C NMR, and HR-MS spectral data. []

2-(5-aryl-1,3,4-oxadiazol-2-ylthio)propanoic acids []

Compound Description: This series of compounds was evaluated for their in vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus, using clotrimazole as the standard drug. Their minimum inhibitory concentrations were also determined. Results indicated that all the tested compounds displayed antifungal activity against the chosen fungal strains. []

1-Methyl-2-(1,3,4-thiadiazol-2-yl)-5-nitroimidazole and 1-methyl-2-(1,3,4-oxadiazol-2-yl)-5-nitroimidazole []

Compound Description: These nitroimidazole derivatives were synthesized from 1-methyl-5-nitroimidazole-2-carboxylic acid hydrazide. The thiadiazole analog was prepared via a reaction with formic acid followed by treatment with phosphorus pentasulfide. In contrast, the oxadiazole analog was obtained by reacting the hydrazide with formic acid and subsequently with phosphorus pentoxide. []

1-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-nitrophenyl)-1,2-dihydro [, ]naphthyridin-2-ones []

Compound Description: Synthesized using a solid-state method employing iodobenzene diacetate (IBD) as an oxidant, this series of compounds was characterized using IR, 1H NMR, and MS. The synthesized compounds were evaluated for their antibacterial and anti-inflammatory activities. []

2'-methyl-5-(1,3,4-oxadiazol-2-yl)-1,1'-biphenyl-4-carboxamide derivatives []

Compound Description: These derivatives were investigated for their potential as p38 kinase inhibitors. []

{(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid lanthanide complexes []

Compound Description: Four novel lanthanide complexes of {(5-phenyl-1,3,4-oxadiazol-2-yl)thio}acetic acid (HL) with La(III), Nd(III), Gd(III), and Dy(III) were synthesized and characterized using various techniques, including microelemental analysis, FTIR, UV-Vis, mass spectrometry, 1H & 13C NMR, magnetic susceptibility, and conductivity measurements. These complexes displayed significant in vitro antibacterial activity, particularly against Escherichia coli, compared to the free ligand. []

4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide []

Compound Description: The crystal structure of this compound shows a dihedral angle of 67.1(1)° between the 4-chlorophenyl and 1,3,4-oxadiazole rings. The amide N—H and C=O bonds adopt an anti orientation. In the crystal lattice, molecules are connected through N—H⋯O and N—H⋯S hydrogen bonds. []

1-((5-Substituted-1,3,4-oxadiazol-2-yl)methyl)-4-benzylpiperazines []

Compound Description: These compounds were synthesized by reacting 1-benzylpiperazine with ethyl chloroacetate, followed by hydrazinolysis and treatment with appropriate carboxylic acids. They were screened for anticancer activity against HBL-100 cell lines using the MTT method. Additionally, their antibacterial activity was tested against B. subtilis, S. aureus, E. coli, and P. vulgaris. []

4-Methyl-N-[1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)propyl]benzenesulfonamide []

Compound Description: The crystal structure of this compound reveals the existence of two conformers in unequal proportions. The oxadiazole ring is essentially planar and forms a dihedral angle of 17.6 (1)° with the benzene ring. Strong hydrogen bonds, particularly N—H⋯O interactions, contribute to the stability of the crystal structure. []

7-Methyl-4-(5-aryl-[1,3,4]oxadiazol-2-ylmethyl)chromen-2-ones []

Compound Description: These compounds were synthesized from (7-methyl-2-oxo-2H-chromen-4-yl)acetic acid, a commercially available starting material. []

Properties

CAS Number

851129-53-8

Product Name

2-((5-((4-Chlorophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone

IUPAC Name

2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone

Molecular Formula

C17H20ClN3O3S

Molecular Weight

381.88

InChI

InChI=1S/C17H20ClN3O3S/c1-12-6-8-21(9-7-12)16(22)11-25-17-20-19-15(24-17)10-23-14-4-2-13(18)3-5-14/h2-5,12H,6-11H2,1H3

InChI Key

HYJXAFJRGDWASD-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)COC3=CC=C(C=C3)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.